Boc-D-Arg(Tos)-OH, also known as Nα-Boc-Nω-tosyl-D-arginine, is a derivative of the amino acid D-arginine. It is a key building block used in peptide synthesis, particularly in the Boc solid-phase peptide synthesis (SPPS) technique [, ]. The "Boc" group (tert-butyloxycarbonyl) protects the alpha-amino group (Nα) of arginine, while the "Tos" group (tosyl) protects the side chain's omega-amino group (Nω) []. This selective protection allows for the controlled formation of peptide bonds during synthesis [].
Boc-D-Arg(Tos)-OH has a complex molecular structure containing several functional groups:
The chirality of the molecule is denoted by "D," indicating the D-stereoisomer of arginine. This refers to the spatial arrangement of the groups around the asymmetric carbon atom in the backbone [].
During peptide synthesis, the Boc and Tos protecting groups are selectively removed to allow for peptide bond formation. The Boc group is typically removed using strong acids like trifluoroacetic acid (TFA), while the Tos group requires harsher conditions like hydrogen fluoride (HF) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) [].
The deprotected amino group of Boc-D-Arg(Tos)-OH can react with the deprotected carboxy group of another amino acid to form a peptide bond. This process is repeated with various protected amino acids in a specific sequence to create the desired peptide [].